NQO1 substrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NQO1 substrate is a highly potent substrate for NQO1, an enzyme present in humans . It has potential antitumor activity for leukemia research . NQO1 is a protective antioxidant agent, versatile cytoprotective agent, and regulates the oxidative stresses of chromatin binding proteins for DNA damage in cancer cells .
Synthesis Analysis
The oxidization of cellular pyridine nucleotides causes structural alterations to NQO1 and changes in its capacity to bind proteins . A strategy based on NQO1 to have a protective effect against cancer was developed by organic components to enhance NQO1 expression . The quinone derivative compounds like mitomycin C, RH1, E09 (Apaziquone), and β-lapachone cause cell death by NQO1 reduction of two electrons .Molecular Structure Analysis
NQO1 is a flavoprotein that acts as an enzyme and is composed of an NAD(P)H-binding domain and a quinone-binding domain . This ubiquitous cytosolic enzyme consists of two uniform subunits, with a dimer molecular weight of about 52 kDa .Chemical Reactions Analysis
NQO1 is an FAD containing quinone reductase that catalyzes the 2-electron reduction of a broad range of quinones . The 2-electron reduction of quinones to hydroquinones by NQO1 is believed to be a detoxification process since this reaction bypasses the formation of the highly reactive semiquinone .Physical And Chemical Properties Analysis
The this compound has a molecular weight of 268.18 and is a solid substance . It is soluble in DMSO up to 125 mg/mL (ultrasonic) .Scientific Research Applications
Roles in Redox Processes and Cell Defense : NQO1 plays significant roles in cell defense and is highly inducible during cellular stress. It is involved in the reduction of exogenous substrates like xenobiotic quinones and has established roles in redox processes. NQO1's role in glucose and insulin metabolism is also being explored with potential relevance to diabetes, Alzheimer's disease, and aging. Additionally, NQO1 can function as a redox-dependent molecular switch (Ross & Siegel, 2021).
Identification of Novel Substrates and Inhibitors : Studies have identified new substrates and inhibitors of NQO1 through in silico screening and biochemical characterization. These findings are significant for anticancer drug development, as NQO1 is often overexpressed in tumors compared to normal tissue (Nolan, Bryce, & Stratford, 2005).
Therapeutic Leads for Anticancer Therapy : Screening of phytobioactives like coumarins, flavonoids, and triterpenoids for their action on NQO1 has been conducted, with compounds like Orientin showing promise as potential therapeutic leads for selective anticancer therapy (Shreevatsa et al., 2021).
Drug Delivery Systems : The development of tripartite quinone-based drug delivery systems targeting NQO1 for cancer therapy is an area of active research. These systems are designed to release targeted therapeutic agents upon reduction by NQO1, making them selectively toxic to cells that overexpress NQO1 (Volpato et al., 2007).
Chemoprotection and Bioactivation : NQO1 is involved in both the detoxification and bioactivation of antitumor quinones. Its roles in gene regulation, genetic polymorphisms, and its impact on cancer susceptibility and antitumor drug action are of significant interest (Ross et al., 2000).
Sensitive Detection in Living Cells : Novel fluorogenic substrates have been developed for the sensitive detection of NQO1 in living cells, enabling rapid and specific quantitation of NQO1 levels (Cuff et al., 2018).
Mechanism of Action
Future Directions
NQO1 has been linked to the pathophysiological mechanisms of multiple neurological disorders, including Parkinson’s disease, Alzheimer’s disease, epilepsy, multiple sclerosis, cerebrovascular disease, traumatic brain injury, and brain malignancy . Therefore, understanding the role of NQO1 dysregulations in various neurological disorders emphasizes the potential of NQO1 as a biomarker in diagnostic and prognostic approaches, as well as its suitability as a target for drug development strategies in neurological disorders .
properties
IUPAC Name |
6,7-difluoro-9-oxoindeno[1,2-b]pyrazine-2,3-dicarbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H2F2N4O/c14-7-1-5-6(2-8(7)15)13(20)12-11(5)18-9(3-16)10(4-17)19-12/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUSGRHVYDQLHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)C(=O)C3=NC(=C(N=C23)C#N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H2F2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.